2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide
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Overview
Description
The compound is a derivative of fentanyl, a powerful synthetic opioid . It contains a piperidine nucleus, which is an essential heterocyclic system in the production of drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Molecular Structure Analysis
The compound contains a piperidine ring, a tetrahydrofuran group, and a phenyl group. Piperidine is an organic heterocyclic amine widely used in drug synthesis . Tetrahydrofuran is an ether that is commonly used as a solvent in organic synthesis .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Phospholipase A2 Inhibitors
Compounds structurally related to 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide have been synthesized and evaluated for their inhibitory activity against membrane-bound phospholipase A2. These inhibitors, particularly N-(phenylalkyl)piperidine derivatives, have shown significant potential in reducing myocardial infarction size in animal models, suggesting their utility in cardiovascular research (Oinuma et al., 1991).
AMPA Receptor Potentiators
A novel class of tetrahydrofuran ether compounds, including derivatives similar in structure to the chemical , has been identified for their potentiation of the AMPA receptor. These compounds have been explored for their potential to attenuate cognitive deficits in schizophrenia, highlighting their significance in neuropsychopharmacology (Shaffer et al., 2015).
Corrosion Inhibition
- Iron Corrosion Inhibition: Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these compounds demonstrated significant inhibition efficiencies, suggesting their application in corrosion protection technologies (Kaya et al., 2016).
Organic Synthesis Applications
Selective Oxidation of Primary Alcohols
Research involving compounds with piperidine structures has led to the development of efficient methods for the selective oxidation of primary alcohols to aldehydes. These methodologies are valuable in organic synthesis, offering high chemoselectivity in the transformation of various alcohol substrates (Einhorn et al., 1996).
Sulfonamide Rearrangements
Studies on the rearrangement of sulfonamide derivatives have yielded insights into the synthesis of compounds with potential pharmaceutical applications. These rearrangements provide a pathway for the creation of novel chemical entities with therapeutic relevance (Naito et al., 1964).
Mechanism of Action
Safety and Hazards
Fentanyl and its analogs have serious safety concerns. They can cause severe adverse effects including coma and death . Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea and potentially serious respiratory depression, which can be life-threatening .
Future Directions
The increasing emergence of new fentanyl analogs on the drug markets worldwide has led to a growing number of severe and fatal intoxications . Therefore, future research should focus on understanding the metabolic pathways, potencies, and toxicities of these new compounds to develop effective treatments and preventive measures.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,17-19H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDORYJLEVFHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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